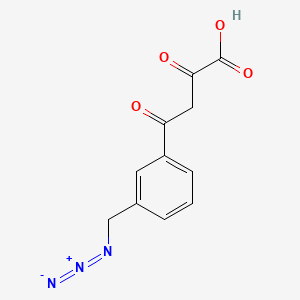
4-(3-Azidomethyl-phenyl)-2,4-dioxo-butyric acid
描述
Human immunodeficiency virus-1 integrase inhibitors are a class of antiretroviral drugs designed to block the action of the enzyme integrase, which is responsible for integrating the viral genome into the DNA of the host cell. This integration is a crucial step in the replication cycle of the human immunodeficiency virus-1, making integrase inhibitors essential in the treatment of human immunodeficiency virus-1 infections .
准备方法
合成路线和反应条件: 人类免疫缺陷病毒 1 整合酶抑制剂的合成通常涉及吡啶部分的加入。 一种常见的合成路线从市售的异烟酸甲酯开始,经过四步反应得到目标化合物 . 另一种方法是通过对大型化合物库进行高通量筛选以识别潜在的抑制剂,然后通过结构-活性关系优化来增强效力和选择性 .
工业生产方法: 人类免疫缺陷病毒 1 整合酶抑制剂的工业生产通常涉及使用优化合成路线进行大规模合成。该过程包括严格的质量控制措施,以确保最终产品的纯度和效力。 生产方法旨在具有成本效益且可扩展,以满足对这些救生药物的巨大需求 .
化学反应分析
反应类型: 人类免疫缺陷病毒 1 整合酶抑制剂会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化学结构以增强药物的效力和降低潜在的副作用至关重要 .
常用的试剂和条件: 用于合成人类免疫缺陷病毒 1 整合酶抑制剂的常用试剂包括二酮酸,它们对于抑制整合酶至关重要。 反应条件通常涉及使用催化剂以及特定的温度和 pH 范围来优化最终产品的产率和纯度 .
主要形成的产物: 这些反应形成的主要产物是人类免疫缺陷病毒 1 整合酶的有效抑制剂。 这些产物进一步测试其抑制人类免疫缺陷病毒 1 复制的效力及其在临床应用中的安全性 .
科学研究应用
人类免疫缺陷病毒 1 整合酶抑制剂具有广泛的科学研究应用。在化学领域,它们用于研究酶抑制和药物设计的机制。在生物学领域,它们有助于理解人类免疫缺陷病毒 1 的复制周期以及整合酶在病毒整合中的作用。 在医学领域,这些抑制剂是抗逆转录病毒治疗的关键组成部分,显着提高了感染人类免疫缺陷病毒 1 的个体的生命质量和预期寿命 . 此外,它们还用于开发新的抗病毒疗法以及研究耐药机制 .
作用机制
人类免疫缺陷病毒 1 整合酶抑制剂通过阻断病毒基因组整合到宿主细胞 DNA 中的链转移步骤来发挥其作用。这种抑制阻止了病毒在血液中繁殖,从而降低了患者体内的病毒载量。 这些抑制剂的分子靶标是整合酶的活性位点,它们在那里结合并阻止酶催化整合过程 .
相似化合物的比较
人类免疫缺陷病毒 1 整合酶抑制剂与其他类型的抗逆转录病毒药物进行比较,例如逆转录酶抑制剂和蛋白酶抑制剂。 虽然逆转录酶抑制剂阻断病毒 RNA 转录成 DNA,而蛋白酶抑制剂阻止病毒蛋白的成熟,但整合酶抑制剂专门针对整合步骤,使其在作用机制方面独树一帜 . 类似的化合物包括拉替拉韦、艾尔维格拉韦、多替拉韦、比替拉韦和卡博替拉韦,它们各自具有不同的药代动力学和药效学特性 .
属性
CAS 编号 |
544467-07-4 |
|---|---|
分子式 |
C11H9N3O4 |
分子量 |
247.21 g/mol |
IUPAC 名称 |
(Z)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5- |
InChI 键 |
ZIRLWIWYZCQZJW-UITAMQMPSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)CC(=O)C(=O)O)CN=[N+]=[N-] |
手性 SMILES |
C1=CC(=CC(=C1)/C(=C/C(=O)C(=O)O)/O)CN=[N+]=[N-] |
规范 SMILES |
C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
118-D-24 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















